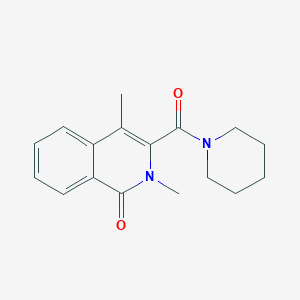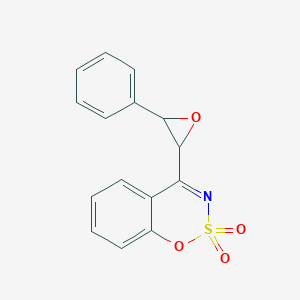![molecular formula C17H24O2S B14388454 [(3,3,6,6-Tetramethylcyclohex-1-en-1-yl)methanesulfonyl]benzene CAS No. 90103-42-7](/img/structure/B14388454.png)
[(3,3,6,6-Tetramethylcyclohex-1-en-1-yl)methanesulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,3,6,6-Tetramethylcyclohex-1-en-1-yl)methanesulfonyl]benzene is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with four methyl groups and a methanesulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,3,6,6-Tetramethylcyclohex-1-en-1-yl)methanesulfonyl]benzene typically involves the reaction of 3,3,6,6-tetramethylcyclohex-1-ene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(3,3,6,6-Tetramethylcyclohex-1-en-1-yl)methanesulfonyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
[(3,3,6,6-Tetramethylcyclohex-1-en-1-yl)methanesulfonyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3,3,6,6-Tetramethylcyclohex-1-en-1-yl)methanesulfonyl]benzene involves its interaction with specific molecular targets The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles
Comparison with Similar Compounds
Similar Compounds
3,3,6,6-Tetramethylcyclohexene: A similar compound with a cyclohexene ring but lacking the methanesulfonyl group.
Methanesulfonylbenzene: Contains the methanesulfonyl group attached to a benzene ring but lacks the cyclohexene ring.
Uniqueness
[(3,3,6,6-Tetramethylcyclohex-1-en-1-yl)methanesulfonyl]benzene is unique due to the combination of its cyclohexene ring with four methyl groups and a methanesulfonyl group attached to a benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
90103-42-7 |
|---|---|
Molecular Formula |
C17H24O2S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-(benzenesulfonylmethyl)-3,3,6,6-tetramethylcyclohexene |
InChI |
InChI=1S/C17H24O2S/c1-16(2)10-11-17(3,4)14(12-16)13-20(18,19)15-8-6-5-7-9-15/h5-9,12H,10-11,13H2,1-4H3 |
InChI Key |
DXBUHXFHFQMGFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C(=C1)CS(=O)(=O)C2=CC=CC=C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


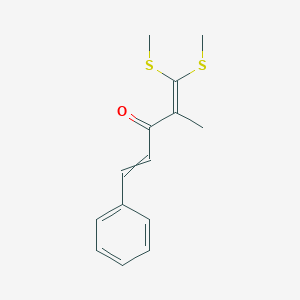
![1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388382.png)
![1,1'-[2,2-Dichloro-3-(propan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14388387.png)
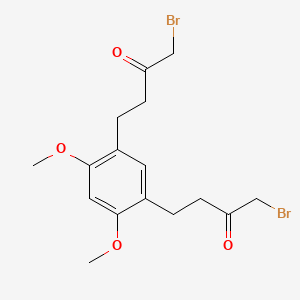
![Bicyclo[4.1.0]heptane, 3-ethenyl-](/img/structure/B14388397.png)
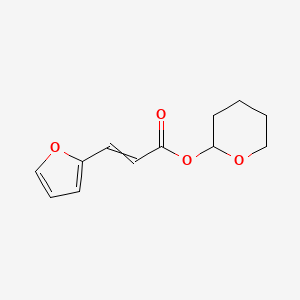
![5-Bromo-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14388406.png)

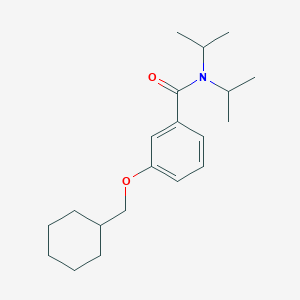
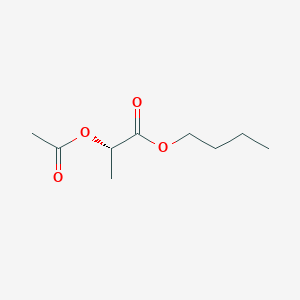
![7-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14388431.png)
